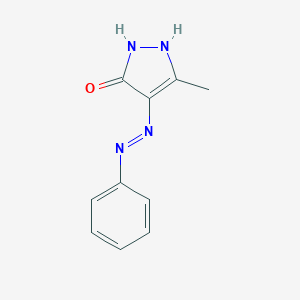
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenylhydrazine with 3-methyl-2-pyrazolin-5-one. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. The compound’s hydrazone moiety is crucial for its antioxidant activity, as it can donate electrons to neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Used in coordination chemistry and exhibits similar biological activities.
Uniqueness
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific hydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazolone derivatives .
Propiedades
Número CAS |
13572-24-2 |
|---|---|
Fórmula molecular |
C10H10N4O |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15) |
Clave InChI |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
SMILES isomérico |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
Sinónimos |
5-hydroxy-3-methyl-4-(phenylazo)pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















